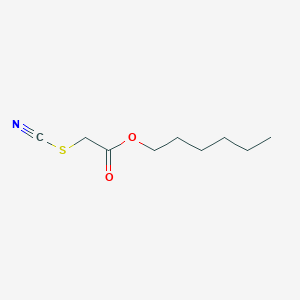
hexyl 2-thiocyanatoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hexyl 2-thiocyanatoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a hexyl group and a thiocyanato group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, hexyl ester typically involves the esterification of acetic acid with hexanol in the presence of a thiocyanating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common thiocyanating agents include thiocyanic acid or thiocyanate salts.
Industrial Production Methods: In an industrial setting, the production of acetic acid, thiocyanato-, hexyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: hexyl 2-thiocyanatoacetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines.
Substitution: The thiocyanato group can be substituted with other nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the ester.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
hexyl 2-thiocyanatoacetate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, thiocyanato-, hexyl ester involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Acetic acid, hexyl ester: Lacks the thiocyanato group, making it less reactive in certain chemical reactions.
Acetic acid, thiocyanato-, methyl ester: Contains a shorter alkyl chain, which can affect its physical properties and reactivity.
Acetic acid, thiocyanato-, ethyl ester: Similar to the hexyl ester but with a different alkyl group, leading to variations in its chemical behavior.
Uniqueness: hexyl 2-thiocyanatoacetate is unique due to the presence of both a thiocyanato group and a hexyl ester moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
13287-48-4 |
|---|---|
Fórmula molecular |
C9H15NO2S |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
hexyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C9H15NO2S/c1-2-3-4-5-6-12-9(11)7-13-8-10/h2-7H2,1H3 |
Clave InChI |
USSDLSWIXCOFDV-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CSC#N |
SMILES canónico |
CCCCCCOC(=O)CSC#N |
Key on ui other cas no. |
13287-48-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















